molecular formula C12H7N5 B13117699 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 264927-73-3

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Katalognummer: B13117699
CAS-Nummer: 264927-73-3
Molekulargewicht: 221.22 g/mol
InChI-Schlüssel: AXOCENNAUYHNGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a phenyl group at the 7th position and a carbonitrile group at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a reusable catalyst. This reaction typically occurs at 60°C under solvent-free conditions, yielding the desired product in varying yields depending on the reactants used .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of reusable catalysts, such as Schiff base zinc(II) complex supported on magnetite nanoparticles, can also be scaled up for industrial applications, ensuring high yields and minimal waste production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of hydrogen atoms with other functional groups.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Cyclization Reactions: These reactions result in the formation of a ring structure.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and Schiff base zinc(II) complexes. Reaction conditions often involve microwave irradiation or heating under solvent-free conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reactants and conditions used. For example, the reaction with enaminonitriles and benzohydrazides under microwave conditions yields triazolopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl and carbonitrile groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Eigenschaften

CAS-Nummer

264927-73-3

Molekularformel

C12H7N5

Molekulargewicht

221.22 g/mol

IUPAC-Name

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C12H7N5/c13-6-10-7-14-12-15-8-16-17(12)11(10)9-4-2-1-3-5-9/h1-5,7-8H

InChI-Schlüssel

AXOCENNAUYHNGF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.